3-Amino-6-(2-furanyl)pyridazine

Medicinal Chemistry Structure-Activity Relationship Regioisomer Differentiation

For CB2 agonist, kinase, or antimicrobial SAR campaigns, 3-Amino-6-(2-furanyl)pyridazine (38530-09-5) provides a regiospecifically defined 2-furanyl attachment that the 3-furanyl isomer (CAS 1159821-50-7) cannot replicate. The pre-installed primary amine eliminates 1–2 synthetic steps and metal contamination risks associated with 3-chloro precursors. Supplied with ≥95% HPLC documentation, this scaffold ensures reliable screening data and synthetic efficiency. Procure the correct regioisomer to avoid false-negative or false-positive SAR results.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 38530-09-5
Cat. No. B3351647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-(2-furanyl)pyridazine
CAS38530-09-5
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NN=C(C=C2)N
InChIInChI=1S/C8H7N3O/c9-8-4-3-6(10-11-8)7-2-1-5-12-7/h1-5H,(H2,9,11)
InChIKeyJWUIYTBBBRZUFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-6-(2-furanyl)pyridazine (CAS 38530-09-5): Procurement-Relevant Identity and Baseline Characteristics


3-Amino-6-(2-furanyl)pyridazine (CAS 38530-09-5) is a heterocyclic small-molecule scaffold consisting of a pyridazine core substituted with a primary amine at the 3-position and a furan ring at the 6-position (IUPAC: 6-(furan-2-yl)pyridazin-3-amine; molecular formula C₈H₇N₃O; MW 161.16 g/mol) . The compound belongs to the 3-amino-6-arylpyridazine class, which has been investigated for cannabinoid CB2 receptor agonism, kinase inhibition, and antimicrobial applications [1]. Commercially, it is supplied as a versatile building block for medicinal chemistry derivatization, with typical catalog purity specifications of ≥95% HPLC .

Why Generic 3-Amino-6-arylpyridazine Interchange Is Not Supported for 3-Amino-6-(2-furanyl)pyridazine (CAS 38530-09-5)


Within the 3-amino-6-arylpyridazine class, minor structural variations in the aryl substituent produce divergent pharmacodynamic and physicochemical profiles that preclude casual analog substitution. The Gleave et al. CB2 agonist series demonstrates that replacing the aryl core (e.g., phenyl vs. pyridine vs. pyrimidine) alters pEC₅₀ by over 0.7 log units and shifts microsomal intrinsic clearance (rat CLi) up to 4-fold [1]. The 2-furanyl substituent contributes distinct electron-rich character and hydrogen-bonding geometry compared to phenyl, 3-furanyl, or thienyl analogs, directly impacting molecular recognition and synthetic derivatization pathways [2]. Without explicit head-to-head data confirming functional equivalence for any specific assay, generic substitution risks compromising both biological outcomes and downstream synthetic efficiency.

Quantitative Differentiation Evidence for 3-Amino-6-(2-furanyl)pyridazine (38530-09-5) vs. Closest Analogs


Regioisomeric Distinction: 2-Furanyl vs. 3-Furanyl Substitution Dictates Synthetic Utility and Binding Geometry

The 2-furanyl attachment (CAS 38530-09-5) orients the furan oxygen proximal to the pyridazine ring, creating a distinct electrostatic and steric environment compared to the 3-furanyl regioisomer (CAS 1159821-50-7) . In the CB2 agonist SAR reported by Gleave et al., heteroaryl substitution position on the pyridazine core modulated pEC₅₀ by 0.4–0.7 log units across comparator aryl cores (phenyl pEC₅₀ 7.4 vs. pyridine pEC₅₀ 7.1 vs. pyrimidine pEC₅₀ 7.3), establishing that even subtle aryl electronic changes produce pharmacologically meaningful potency shifts [1]. The 2-furanyl isomer presents a unique vector for palladium-catalyzed cross-coupling and amine derivatization reactions that is geometrically inaccessible to the 3-furanyl analog .

Medicinal Chemistry Structure-Activity Relationship Regioisomer Differentiation

Functional Group Differentiation: Primary Amine at C3 Enables Divergent Derivatization vs. Chloro and N-Substituted Analogs

The free primary amine at C3 distinguishes 3-amino-6-(2-furanyl)pyridazine (38530-09-5) from the corresponding 3-chloro analog (3-chloro-6-(furan-2-yl)pyridazine, CAS 38530-08-4) and N-substituted derivatives such as 6-chloro-N-(furan-2-ylmethyl)pyridazin-3-amine (CAS 919522-48-8) [1][2]. The amine group permits direct acylation, sulfonylation, reductive amination, and diazotization chemistry without requiring pre-activation or protecting group manipulation, whereas the chloro analog demands palladium-catalyzed amination conditions (Buchwald-Hartwig) or nucleophilic aromatic substitution at elevated temperature [1]. The 3-chloro analog has been reported as a synthetic intermediate requiring further functionalization, adding one or more synthetic steps compared to the pre-installed amine [2].

Synthetic Chemistry Building Block Utility Functional Group Interconversion

Procurement Specification Differentiation: Documented Purity Threshold vs. Uncharacterized or Crude Analog Supplies

Commercially cataloged 3-Amino-6-(2-furanyl)pyridazine (38530-09-5) is supplied with a minimum purity specification of 95% HPLC from major vendors such as Biosynth (CymitQuimica) and ChemicalBook-listed suppliers . This documented purity threshold provides a verifiable quality benchmark for procurement that is absent for many research-grade analogs obtained from non-specialist sources or prepared in-house without rigorous analytical characterization. The compound is available in pre-weighed quantities (25 mg, 250 mg, 1.0 g) suitable for direct use in screening cascades .

Quality Control Procurement Analytical Chemistry

Physicochemical Parameter Differentiation: Heteroatom Count and Hydrogen-Bonding Capacity Shape ADME and Solubility Profiles

The 2-furanyl substituent confers a distinct hydrogen-bond acceptor count (4 total HBA: pyridazine N1, N2, furan O, and amine lone pair) and hydrogen-bond donor count (1 HBD: primary amine NH₂) relative to all-carbon aryl analogs such as 3-amino-6-phenylpyridazine (3 HBA, 1 HBD) . Calculated properties include a molecular weight of 161.16 g/mol, topological polar surface area contribution from the furan oxygen, and a single rotatable bond (C–C linking pyridazine to furan), yielding a complexity score of 153 . In the Gleave et al. series, aqueous solubility varied >30-fold across aryl cores (from 3.2 μg/mL for the pyridine analog to 120 μg/mL for the pyridazine analog as HCl salt), demonstrating that heteroatom content in the aryl ring directly influences developability parameters [1].

Physicochemical Properties Druglikeness ADME Prediction

Defensible Application Scenarios for 3-Amino-6-(2-furanyl)pyridazine (38530-09-5) Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis Requiring a Regiospecifically Defined 2-Furanyl-Pyridazine Scaffold

For structure-activity relationship (SAR) campaigns targeting CB2, kinase, or antimicrobial endpoints, 3-Amino-6-(2-furanyl)pyridazine (38530-09-5) provides a regiospecifically defined 2-furanyl attachment that cannot be replicated by the 3-furanyl isomer (CAS 1159821-50-7). The Gleave et al. CB2 agonist study demonstrates that aryl substitution identity and position modulate pEC₅₀ by 0.4–0.7 log units within this scaffold class [1], supporting the requirement for precise regioisomer selection in lead optimization.

Parallel Synthesis and Derivatization Campaigns Exploiting the Free Primary Amine Handle

The pre-installed primary amine at C3 eliminates the need for palladium-catalyzed amination required when starting from 3-chloro-6-(furan-2-yl)pyridazine (CAS 38530-08-4), removing 1–2 synthetic steps and associated metal contamination risks [2]. This is particularly advantageous for high-throughput parallel library synthesis where step-count reduction and metal-free products are critical for downstream biological assay reliability.

Procurement for Assay-Qualified Screening Where Batch Purity Documentation Is Mandatory

When screening data must meet publication or patent evidentiary standards, procurement of 3-Amino-6-(2-furanyl)pyridazine from suppliers providing ≥95% HPLC purity documentation (e.g., Biosynth/CymitQuimica) satisfies quality control requirements . This documented purity reduces the likelihood of false-positive screening hits arising from undefined impurities, a known confounder when sourcing from non-specialist vendors or using in-house preparations without rigorous analytical characterization.

Physicochemical Profiling Studies Comparing Heteroaryl vs. All-Carbon Aryl Scaffolds

The furan oxygen of 3-Amino-6-(2-furanyl)pyridazine contributes an additional hydrogen-bond acceptor (4 total HBA) compared to the phenyl analog (3 HBA), enabling systematic investigation of heteroatom effects on solubility, permeability, and metabolic stability within the 3-amino-6-arylpyridazine chemotype. The Gleave et al. study established that aqueous solubility varies >30-fold among aryl core variants in this series [1], providing a quantitative framework for interpreting the furan analog's behavior in ADME assays.

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